

Introduction: The Role of 6-Bromobenzofuran-3(2H)-one in Modern Synthesis

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Compound of Interest

Compound Name: **6-Bromobenzofuran-3(2H)-one**

Cat. No.: **B1519702**

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6-Bromobenzofuran-3(2H)-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a functionalized benzofuranone scaffold, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The strategic placement of the bromine atom on the aromatic ring, combined with the reactive ketone functionality, provides synthetic chemists with multiple avenues for molecular elaboration. This guide offers a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, designed for researchers, scientists, and drug development professionals who utilize such building blocks to pioneer new discoveries.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical study. **6-Bromobenzofuran-3(2H)-one** is uniquely identified by its CAS Number, and its structure is defined by the fusion of a brominated benzene ring with a dihydrofuranone ring.

- IUPAC Name: 6-bromo-1-benzofuran-3(2H)-one
- Synonyms: 6-bromo-3(2H)-benzofuranone, 6-bromocoumaran-3-one[1][2]
- CAS Number: 201809-69-0[1][2][3]
- Molecular Formula: C₈H₅BrO₂[1][4]

- Molecular Weight: 213.03 g/mol [3][4][5]

Caption: 2D structure of **6-Bromobenzofuran-3(2H)-one**.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

Property	Value	Source(s)	Significance for Researchers
Appearance	Typically an off-white to yellow solid	[6]	Provides a first-pass quality check. Color deviations may indicate impurities.
Melting Point	Not consistently reported; must be determined experimentally.	[3]	A sharp melting point range is a key indicator of purity. Broad ranges suggest impurities.
Boiling Point	~319.5 °C at 760 mmHg	[3][7]	Useful for purification by vacuum distillation, though high temperature suggests potential for decomposition.
Density	~1.742 g/cm ³	[3]	Important for solvent selection and for calculations involving mass-to-volume conversions.
Solubility	Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethanol).	[6]	Critical for selecting appropriate solvents for reactions, chromatography, and spectroscopic analysis.

Spectroscopic Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of **6-Bromobenzofuran-3(2H)-one**. While reference spectra are not always publicly available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: This technique provides information about the chemical environment of hydrogen atoms. For **6-Bromobenzofuran-3(2H)-one**, the expected signals are:
 - A singlet for the two methylene protons ($-\text{CH}_2-$) adjacent to the carbonyl group, likely appearing in the range of 4.5-5.0 ppm.
 - Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the brominated benzene ring. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling with each other.
- ^{13}C NMR: This analysis reveals the number and type of carbon atoms. Eight distinct signals are expected:
 - A signal for the carbonyl carbon (C=O) in the downfield region, typically >190 ppm.
 - Six signals in the aromatic/vinylic region (110-160 ppm).
 - One signal for the aliphatic methylene carbon ($-\text{CH}_2-$), typically in the range of 70-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- Strong, sharp absorption band around $1710\text{-}1730\text{ cm}^{-1}$, characteristic of the C=O (ketone) stretch.
- Absorption bands in the $1200\text{-}1300\text{ cm}^{-1}$ region, corresponding to the C-O-C (ether) stretching vibrations.
- Bands in the $1450\text{-}1600\text{ cm}^{-1}$ range, indicating C=C stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.

- The electron ionization (EI-MS) spectrum should show a molecular ion peak (M^+).
- A crucial feature will be the isotopic pattern characteristic of a monobrominated compound: two peaks of nearly equal intensity, one for the molecule containing the ^{79}Br isotope (M^+) and another for the molecule with the ^{81}Br isotope ($M+2$). This provides definitive evidence for the presence of a single bromine atom.[8]

Reactivity, Stability, and Handling

Understanding the reactivity and stability of **6-Bromobenzofuran-3(2H)-one** is essential for its safe storage and successful application in synthesis.

- Reactivity: The molecule possesses three key reactive sites:
 - The Ketone: The carbonyl group can undergo nucleophilic addition and condensation reactions.
 - The Methylene Group: The protons on the carbon adjacent to the carbonyl group (α -protons) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.
 - The Aryl Bromide: The carbon-bromine bond can participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
- Stability and Storage: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[10]

Safety and Hazard Information

Based on available safety data, **6-Bromobenzofuran-3(2H)-one** is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

- GHS Pictogram: GHS07 (Exclamation Mark)[\[3\]](#)
- Signal Word: Warning[\[3\]](#)
- Hazard Statements:[\[3\]](#)
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:[\[3\]](#)[\[11\]](#)
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/eye protection/face protection.
 - P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Drug Development

The true value of **6-Bromobenzofuran-3(2H)-one** lies in its role as a foundational building block. The benzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[\[12\]](#) Researchers leverage this intermediate for:

- Synthesis of Novel Bioactive Compounds: By modifying the ketone, methylene, and aryl bromide sites, a diverse library of compounds can be generated for screening in drug

discovery programs.

- Fragment-Based Drug Design: It can be used as a starting fragment for developing inhibitors of various enzymes and receptors.
- Development of Agrochemicals: The benzofuranone structure is also explored in the synthesis of new pesticides and herbicides.^[6]

Standard Protocol for Analytical Characterization

To ensure the quality and identity of a supplied sample of **6-Bromobenzofuran-3(2H)-one**, a systematic analytical workflow is essential.

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